3-amino-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
The synthesis of 3-amino-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation and cyclization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, using reagents like halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-amino-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
- 3-amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the trifluoromethoxy group in 3-amino-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide makes it unique, potentially enhancing its stability and reactivity compared to other derivatives .
Properties
IUPAC Name |
6-amino-N-[4-(trifluoromethoxy)phenyl]-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)28-13-8-6-12(7-9-13)25-18(27)17-16(24)14-10-11-4-2-1-3-5-15(11)26-19(14)29-17/h6-10H,1-5,24H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMPNPCNJGSQMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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